CEF19, Epstein-Barr Virus latent NA-3A (458-466)
説明
CEF19, Epstein-Barr Virus latent NA-3A (458-466) is a single peptide epitope with the sequence YPLHEQHGM, representing residues 458-466 of the type 1 Epstein-Barr Virus nuclear antigen 3A protein (B95.8 strain) . This compound is significant in research due to its ability to affect cytotoxic T-lymphocyte recognition .
特性
分子式 |
C49H70N14O14S |
|---|---|
分子量 |
1111.2 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C49H70N14O14S/c1-26(2)17-35(62-47(74)38-5-4-15-63(38)48(75)31(50)18-27-6-8-30(64)9-7-27)45(72)61-37(20-29-22-53-25-56-29)46(73)59-33(11-13-41(67)68)43(70)58-32(10-12-39(51)65)44(71)60-36(19-28-21-52-24-55-28)42(69)54-23-40(66)57-34(49(76)77)14-16-78-3/h6-9,21-22,24-26,31-38,64H,4-5,10-20,23,50H2,1-3H3,(H2,51,65)(H,52,55)(H,53,56)(H,54,69)(H,57,66)(H,58,70)(H,59,73)(H,60,71)(H,61,72)(H,62,74)(H,67,68)(H,76,77)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChIキー |
VDQWSWOIUTWCOY-QSVFAHTRSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
CEF19, Epstein-Barr Virus latent NA-3A (458-466) is synthesized through custom peptide synthesis methods . The peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) techniques. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of CEF19, Epstein-Barr Virus latent NA-3A (458-466) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
化学反応の分析
Types of Reactions
CEF19, Epstein-Barr Virus latent NA-3A (458-466) primarily undergoes peptide bond formation reactions during its synthesis . It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
The common reagents used in the synthesis of CEF19, Epstein-Barr Virus latent NA-3A (458-466) include:
Amino acid derivatives: Protected amino acids are used to prevent side reactions.
Coupling reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure.
Deprotecting agents: Such as trifluoroacetic acid (TFA) to remove protecting groups.
Major Products Formed
The major product formed from the synthesis of CEF19, Epstein-Barr Virus latent NA-3A (458-466) is the peptide itself, with the sequence YPLHEQHGM .
科学的研究の応用
CEF19, Epstein-Barr Virus latent NA-3A (458-466) has several scientific research applications:
Immunology: It is used to study cytotoxic T-lymphocyte recognition and response.
Virology: It helps in understanding the immune response to Epstein-Barr Virus infections.
Vaccine Development: It is used in the development of vaccines targeting Epstein-Barr Virus.
Cancer Research: It is studied for its role in Epstein-Barr Virus-associated cancers.
作用機序
CEF19, Epstein-Barr Virus latent NA-3A (458-466) exerts its effects by significantly affecting cytotoxic T-lymphocyte recognition . The peptide epitope is presented on the surface of infected cells by major histocompatibility complex (MHC) molecules. This presentation allows cytotoxic T-lymphocytes to recognize and target the infected cells for destruction .
類似化合物との比較
Similar Compounds
CEF18, Epstein-Barr Virus latent NA-3A (457-465): Another peptide epitope from the same protein but with a slightly different sequence.
CEF20, Epstein-Barr Virus latent NA-3A (459-467): A peptide epitope with a different sequence but from the same protein.
Uniqueness
CEF19, Epstein-Barr Virus latent NA-3A (458-466) is unique due to its specific sequence and its significant impact on cytotoxic T-lymphocyte recognition . This makes it a valuable tool in immunological research and vaccine development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
